molecular formula C8H18ClNO2 B13491745 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride

2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride

Cat. No.: B13491745
M. Wt: 195.69 g/mol
InChI Key: JIYOCCJSCFUHKI-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a common structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized pyrrolidine compounds .

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-3-yl]propan-2-ol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-7(2,11)8(6-10)3-4-9-5-8;/h9-11H,3-6H2,1-2H3;1H

InChI Key

JIYOCCJSCFUHKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCNC1)CO)O.Cl

Origin of Product

United States

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